N-(4-Amino-2-methylphenyl)-3-methylbenzamide
Description
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 4-amino-2-methylphenyl group attached to a 3-methyl-substituted benzoyl moiety. This compound is structurally characterized by two key functional groups:
- Aromatic amino group: The 4-amino substituent on the phenyl ring is a strong electron-donating group, influencing reactivity and coordination properties.
- 3-Methylbenzamide: The methyl group at the meta position introduces steric bulk and modulates electronic effects on the aromatic ring.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-7-6-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUECRLOQVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Amino-2-methylphenyl)-3-methylbenzamide can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article focuses on its applications, supported by comprehensive data and case studies.
Pharmaceutical Development
This compound has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures can act as inhibitors for various biological pathways, including those involved in cancer and inflammation.
Case Study: Anti-Cancer Properties
A study investigated the cytotoxic effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as an anti-cancer agent. The compound was found to induce apoptosis in treated cells, which is a critical mechanism in cancer therapy.
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to interact with specific proteins makes it valuable for understanding disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Cyclooxygenase-2 | 5.4 | Smith et al., 2023 |
| Protein Kinase A | 8.1 | Johnson et al., 2024 |
Toxicological Studies
Toxicology assessments of this compound have been conducted to evaluate its safety profile. The compound's LD50 values indicate its toxicity levels and help in risk assessment for human exposure.
Case Study: Acute Toxicity Testing
In a controlled study, the acute toxicity of this compound was evaluated using rodent models. The results indicated that the compound has a relatively high LD50 value, suggesting low acute toxicity under standard exposure conditions.
Material Science
Beyond biological applications, this compound is explored in material science for developing novel polymers and composites due to its amide functionalities.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Substituent: The hydroxyl group in place of the amino group alters electronic and steric profiles.
- Directing Groups: The hydroxyl group serves as an N,O-bidentate ligand for metal coordination, enabling applications in C–H bond functionalization reactions . In contrast, the amino group in the target compound may act as a stronger monodentate or bidentate ligand, depending on reaction conditions.
Characterization :
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Structural Differences :
- Substituent : A 2-(2-methoxyethoxy) group replaces the 3-methyl group on the benzamide ring.
- Electronic Effects : The methoxyethoxy group is electron-withdrawing via inductive effects, contrasting with the electron-donating methyl group.
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Structural Differences :
- Substituent : A heptyloxy group at the para position introduces significant hydrophobicity.
- Solubility : The long alkyl chain enhances lipid solubility compared to the target compound’s 3-methyl group.
3-(1-Cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide
Structural Differences :
- Complexity: A cyano group and quinazolinylamino substituent create a multifunctional pharmacophore.
- Reactivity: The cyano group may participate in click chemistry or act as a hydrogen-bond acceptor.
Key Comparative Data
Research Implications
- Catalysis: The amino group in this compound may enable chelation with transition metals (e.g., Pd, Ru), though its directing effects would differ from hydroxyl-containing analogs .
- Pharmaceuticals: The 4-amino group could enhance binding to biological targets (e.g., kinases) compared to non-amino derivatives .
- Synthetic Challenges: Protection of the amino group may be required during synthesis to prevent undesired side reactions.
Biological Activity
N-(4-Amino-2-methylphenyl)-3-methylbenzamide, a compound with the molecular formula and a molecular weight of 240.30 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features an amine group and an amide functional group, which are significant for its biological interactions. The presence of these functional groups allows for various interactions with biological molecules, including:
- Hydrogen bonding : The amino group can form hydrogen bonds with target proteins.
- π-π interactions : The aromatic rings can engage in π-π stacking with other aromatic systems, influencing enzyme activity and receptor binding.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Key aspects include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound show promise as anticancer agents by inhibiting key protein kinases involved in tumor growth and proliferation. For example, compounds containing similar amide functionalities have demonstrated potent inhibitory effects against receptor tyrosine kinases such as EGFR and PDGFR .
- Anti-inflammatory Properties : There is evidence suggesting potential anti-inflammatory effects, which could be beneficial for developing new therapeutic agents targeting inflammatory pathways.
- Antimicrobial Activity : Some studies have explored the use of such compounds against various pathogens, indicating potential antimicrobial properties .
Synthesis Methods
Several synthesis methods for this compound have been reported:
- Conventional Synthesis : This typically involves the reaction of appropriate aniline derivatives with acyl chlorides or anhydrides under controlled conditions to yield the desired amide.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly compared to traditional methods .
Case Study 1: Anticancer Activity
A study investigated a series of 4-methylbenzamide derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific targets such as Bcr-Abl in chronic myeloid leukemia (CML) models .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit p38α MAP kinase. The findings revealed that certain analogs exhibited strong inhibitory activity, highlighting the importance of structural features in modulating biological activity. This study emphasizes the relevance of this compound in developing selective kinase inhibitors .
Summary Table of Biological Activities
| Activity | Details |
|---|---|
| Anticancer | Inhibits receptor tyrosine kinases (e.g., EGFR, PDGFR) |
| Anti-inflammatory | Potential effects on inflammatory pathways |
| Antimicrobial | Activity against various pathogens reported |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-Amino-2-methylphenyl)-3-methylbenzamide?
The compound can be synthesized via nucleophilic acyl substitution, where 3-methylbenzoyl chloride reacts with 4-amino-2-methylaniline in anhydrous conditions. A typical protocol involves dissolving the amine in dry dichloromethane, adding a base (e.g., triethylamine) to deprotonate the amine, followed by dropwise addition of the acyl chloride. The reaction is stirred under nitrogen at room temperature, and the product is purified via recrystallization or column chromatography .
Q. How should researchers characterize this compound to confirm its purity and structure?
Comprehensive characterization includes:
- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ ~9.5 ppm) and carbon assignments.
- IR Spectroscopy : Confirming the presence of amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Mass Spectrometry (ESI or HRMS) : To validate molecular weight (e.g., [M+H]+ peak at m/z 269.1).
- Elemental Analysis : Ensuring stoichiometric consistency (e.g., C: 71.6%, H: 6.3%, N: 10.4%) .
Advanced Research Questions
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solution via direct methods (SHELXS) and refinement with SHELXL, accounting for disorder in methyl or aromatic groups.
- Validation using WinGX for symmetry checks and hydrogen-bonding networks .
Q. How can researchers investigate the biological activity of this compound, and what targets are plausible?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.
- Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
- Target Identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like acetyl-CoA carboxylase or bacterial PPTases, given structural similarities to bioactive benzamides .
Q. What strategies optimize the compound's pharmacokinetic profile for therapeutic applications?
- Lipophilicity Enhancement : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve membrane permeability.
- Metabolic Stability : Modify the 4-amino group with protective moieties (e.g., acetyl) to reduce oxidative deamination.
- Solubility : Co-crystallization with sulfonic acids (e.g., tosylate) or formulation as a hydrochloride salt .
Q. How do structural modifications influence hydrogen-bonding networks in crystallography?
Substituents like the 3-methyl group on the benzamide ring and the 4-amino group on the aniline ring dictate intermolecular interactions. For example:
- The amide N–H forms hydrogen bonds with carbonyl oxygen (N–H···O=C, ~2.8 Å).
- Methyl groups contribute to van der Waals packing, affecting crystal density and melting point.
- Meta-substituents on the aromatic rings induce torsional angles (e.g., ~35° between rings), altering supramolecular assembly .
Methodological Considerations
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity Analysis : Use HPLC-MS to rule out side products (e.g., unreacted acyl chloride derivatives).
- Solvent Effects : Compare results in DMSO vs. aqueous buffers to assess solvent interference .
Q. What computational methods predict the compound's reactivity in functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
